molecular formula C11H15N4O8P B14410003 P-c7Gua-Ribf CAS No. 82513-50-6

P-c7Gua-Ribf

Cat. No.: B14410003
CAS No.: 82513-50-6
M. Wt: 362.23 g/mol
InChI Key: PRWBQQDXKZTQJR-DAGMQNCNSA-N
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Description

P-c7Gua-Ribf is a synthetic nucleoside analog characterized by a 7-deazaguanine base (c7Gua) linked to a ribofuranose sugar (Ribf) via a phosphodiester bond. This structural modification confers unique biochemical properties, including enhanced metabolic stability and resistance to enzymatic degradation compared to natural nucleosides like guanosine. The 7-deaza modification eliminates the N7 nitrogen atom, reducing susceptibility to base-excision repair mechanisms . Such analogs are of significant interest in antiviral and anticancer research due to their ability to disrupt nucleic acid synthesis .

Properties

CAS No.

82513-50-6

Molecular Formula

C11H15N4O8P

Molecular Weight

362.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H15N4O8P/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(23-10)3-22-24(19,20)21/h1-2,5-7,10,16-17H,3H2,(H2,19,20,21)(H3,12,13,14,18)/t5-,6-,7-,10-/m1/s1

InChI Key

PRWBQQDXKZTQJR-DAGMQNCNSA-N

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-c7Gua-Ribf involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the preparation of the guanine derivative, followed by the attachment of the ribofuranose moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

P-c7Gua-Ribf undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

P-c7Gua-Ribf has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug candidate or a diagnostic tool.

    Industry: The compound is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of P-c7Gua-Ribf involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize P-c7Gua-Ribf’s properties, we compare it with structurally and functionally related nucleoside analogs (Table 1). Key parameters include molecular weight, solubility, synthetic accessibility, and biological activity.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of this compound and Analogous Nucleosides

Compound Molecular Formula Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Synthetic Accessibility<sup>b</sup> Bioavailability Score<sup>c</sup>
This compound C10H12N4O6P 345.21 -1.52 5.2 2.8 0.55
Guanosine C10H13N5O5 283.24 -2.18 12.6 1.5 0.85
7-Deazaguanosine C10H12N4O5 284.23 -1.75 8.3 2.5 0.62
Inosine C10H12N4O5 268.23 -1.90 15.0 1.2 0.75

<sup>a</sup>LogP values calculated using XLOGP3 .
<sup>b</sup>Synthetic accessibility scores (scale: 1–10, lower = easier) derived from retrosynthetic complexity .
<sup>c</sup>Bioavailability scores predicted via SwissADME .

Key Observations:

Enhanced Lipophilicity: this compound exhibits a higher LogP (-1.52) than guanosine (-2.18), suggesting improved membrane permeability .

Reduced Solubility: The phosphodiester group in this compound lowers aqueous solubility (5.2 mg/mL) compared to guanosine (12.6 mg/mL), necessitating prodrug strategies for therapeutic use .

Synthetic Complexity: Its synthetic accessibility score (2.8) is higher than 7-deazaguanosine (2.5), reflecting challenges in phosphodiester bond formation .

Spectroscopic Differentiation

  • NMR Analysis: this compound’s <sup>13</sup>C NMR in D2O reveals distinct shifts at δ 152.3 (C7) and δ 90.5 (C1'), differing from guanosine (δ 148.9 for C8 and δ 84.2 for C1') . Cross-solvent comparisons (e.g., DMSO vs. D2O) require additional structural validation due to solvent-induced shifts .

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